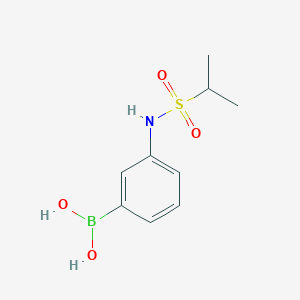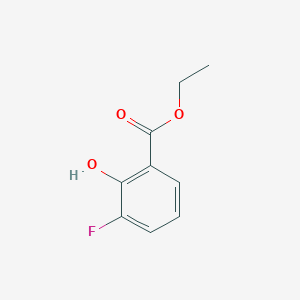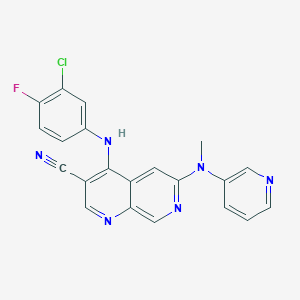![molecular formula C9H14ClN3O5 B13405615 2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride](/img/structure/B13405615.png)
2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benserazide hydrochloride involves the reaction of 2,3,4-trihydroxybenzaldehyde with 2-amino-3-hydroxypropanehydrazide hydrochloride in a solvent such as dimethyl formamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP). The reaction mixture is then hydrogenated to obtain benserazide hydrochloride .
Industrial Production Methods: Industrial production of benserazide hydrochloride typically follows the same synthetic route but on a larger scale. The process involves the use of large quantities of solvents and reagents, followed by crystallization and purification steps to isolate the final product .
化学反応の分析
Types of Reactions: Benserazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Hydrogenation is a key step in its synthesis, where the intermediate is reduced to form the final product.
Substitution: The compound can undergo substitution reactions, particularly involving its hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is used for hydrogenation.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields the fully hydrogenated product .
科学的研究の応用
Benserazide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on enzyme activity and metabolic pathways.
Industry: It is used in the pharmaceutical industry for the production of anti-Parkinsonian drugs.
作用機序
Benserazide hydrochloride exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase. This inhibition prevents the peripheral conversion of levodopa to dopamine, thereby increasing the amount of levodopa available to cross the blood-brain barrier and be converted to dopamine in the brain. This mechanism helps to alleviate the symptoms of Parkinson’s disease by replenishing the depleted dopamine levels in the central nervous system .
類似化合物との比較
Carbidopa: Another aromatic-L-amino-acid decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson’s disease.
Uniqueness: Benserazide hydrochloride is unique in its specific use for Parkinson’s disease treatment in combination with levodopa. Unlike carbidopa, benserazide does not cross the blood-brain barrier, which makes it particularly effective in minimizing peripheral side effects while enhancing central dopaminergic activity .
特性
分子式 |
C9H14ClN3O5 |
|---|---|
分子量 |
279.68 g/mol |
IUPAC名 |
2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-8(16)9(17)12-11-3-4-1-2-5(13)7(15)6(4)14;/h1-2,8,11,13-16H,3,10H2,(H,12,17);1H |
InChIキー |
VPFKNCFDLRVFNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(N)O)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



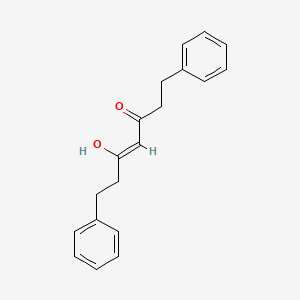
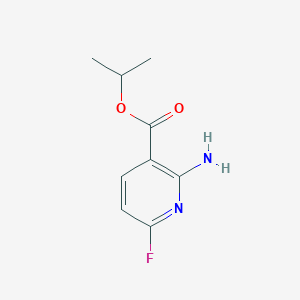
![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
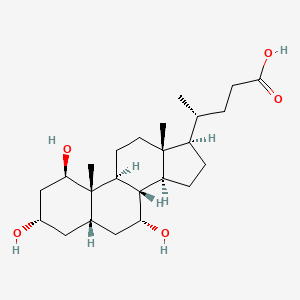
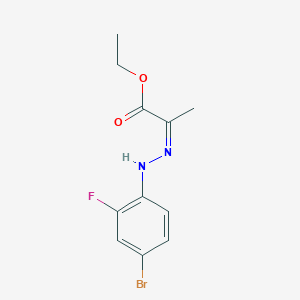
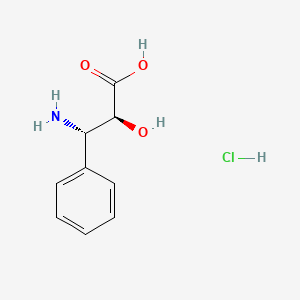
![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
![2-Chloro-1-{4-fluoro-2-[(1-methyl-4-piperidinyl)amino]phenyl}ethanone](/img/structure/B13405579.png)
![sodium;(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-oxidooxysulfonyloxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13405584.png)
